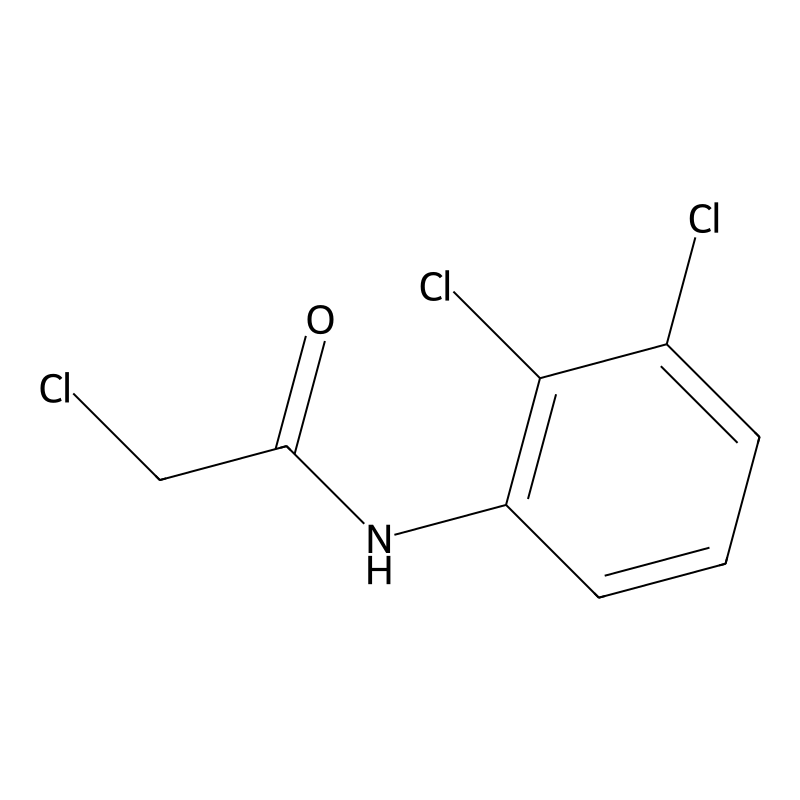

2-chloro-N-(2,3-dichlorophenyl)acetamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2-Chloro-N-(2,3-dichlorophenyl)acetamide is an acetamide derivative characterized by the presence of two chlorine substituents on the aromatic ring. Its molecular formula is C₈H₆Cl₃N O, and it features a central acetamide group (CH₃CONH-) bonded to a dichlorophenyl group. The compound's structure allows it to participate in various biochemical interactions due to the presence of electronegative chlorine atoms that can influence its reactivity and binding properties .

Physical and Chemical Properties- Molecular Weight: Approximately 238.5 g/mol

- CAS Number: 6974-56-7

- InChI Code: 1S/C8H6Cl3NO/c9-4-8(13)12-7-2-1-5(10)3-6(7)11/h1-3H,4H2,(H,12,13)

There is no current information available regarding the specific mechanism of action of 2-chloro-N-(2,3-dichlorophenyl)acetamide.

Due to the limited information on this specific compound, it's important to handle it with caution assuming similar properties to other aromatic amides. Potential hazards include:

- Mild skin and eye irritation

- Dust inhalation may cause respiratory irritation

- Crystal Structure and Conformation: A study published in 2008 by B. Thimme Gowda et al. investigated the crystal structure and conformation of 2-chloro-N-(2,3-dichlorophenyl)acetamide. The study found that the N-H bond adopts a syn conformation with respect to both the 2- and 3-chloro substituents on the aromatic ring []. This is similar to the conformation observed in other related molecules. The study also determined the unit cell parameters and bond lengths within the molecule [].

2-Chloro-N-(2,3-dichlorophenyl)acetamide exhibits notable biological activity. It has been found to inhibit specific enzymes by binding to their active sites, which prevents substrate binding and catalytic activity. This inhibition can affect metabolic pathways and signal transduction processes within cells . The presence of chlorine atoms enhances its lipophilicity and potential for interacting with biological membranes.

Several methods exist for synthesizing 2-chloro-N-(2,3-dichlorophenyl)acetamide:

- Microwave-Assisted Synthesis:

- Conventional Synthesis:

- A traditional approach involves reacting 3,4-dichloroaniline with chloroacetyl chloride in a solvent like benzene. The reaction typically requires careful control of temperature and reaction time to yield high purity products.

The compound has potential applications in various fields:

- Agricultural Chemistry: It may serve as a precursor or active ingredient in pesticide formulations due to its ability to inhibit certain enzymes in pests.

- Pharmaceuticals: Its biological activity makes it a candidate for drug development targeting specific diseases where enzyme inhibition is beneficial.

- Chemical Research: Used as a reference compound in studies investigating structure-activity relationships among similar compounds .

Studies have shown that 2-chloro-N-(2,3-dichlorophenyl)acetamide interacts with various biomolecules through hydrogen bonding and hydrophobic interactions. These interactions are crucial for understanding its mechanism of action in biological systems and can inform the design of more effective derivatives with enhanced specificity and potency .

Several compounds share structural similarities with 2-chloro-N-(2,3-dichlorophenyl)acetamide. Here are some notable examples:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2-Chloro-N-(2,4-dichlorophenyl)acetamide | Similar dichlorophenyl structure | Different positioning of chlorine substituents |

| 2-Chloro-N-(phenyl)acetamide | Contains only one chlorine atom on phenyl ring | Lacks additional chlorination effects |

| 2-Chloro-N-(3,4-dichlorophenyl)acetamide | Similar dichlorophenyl structure | Different substitution pattern affecting reactivity |

| 2-Chloro-N-(2,3,4-trifluorophenyl)acetamide | Contains trifluoromethyl groups | Fluorine's electronegativity alters properties |

The uniqueness of 2-chloro-N-(2,3-dichlorophenyl)acetamide lies in its specific combination of chlorine substituents and the resulting biological activity profile that may differ significantly from other derivatives.